

GPR174 signaling cascade activation by LysoPalloT-NH-amide-C3-ph-m-O-C11

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Compound of Interest

LysoPalloT-NH-amide-C3-ph-m-OC11

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An In-Depth Technical Guide to the GPR174 Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed overview of the G-protein coupled receptor 174 (GPR174) signaling cascade. While the specific activating compound "LysoPalloT-NH-amide-C3-ph-m-O-C11" is not documented in the current scientific literature, this guide will focus on the activation of GPR174 by its known endogenous ligand, lysophosphatidylserine (LysoPS), to delineate the core signaling pathway. The principles and methodologies described herein are applicable to the study of GPR174 activation by any potential agonist.

GPR174 is a member of the G protein-coupled receptor superfamily, characterized by seven transmembrane domains.[1] It is abundantly expressed in B and T lymphocytes and plays a significant role in regulating immune responses.[2][3] Variants in the GPR174 locus have been associated with autoimmune diseases, making it an important target for therapeutic research. [2][3]

Core Signaling Cascade of GPR174

GPR174 is recognized as a receptor for the bioactive lipid lysophosphatidylserine (LysoPS), which serves as its endogenous agonist.[4][5] The binding of LysoPS to GPR174 initiates a







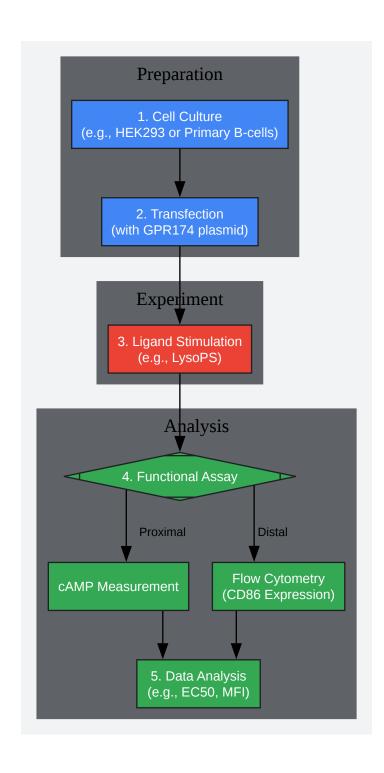
signaling cascade that primarily involves the G α s subunit of the heterotrimeric G protein.[2][3] [6] While other G protein couplings (G α i, G α 12/13) have been suggested, the G α s pathway is the most predominantly documented signaling route in immune cells.[2][5][7][8]

Upon activation, the GPR174-Gαs signaling pathway proceeds as follows:

- Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
- cAMP Accumulation: This leads to an increase in the intracellular concentration of the second messenger, cAMP.[6]
- Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[2]
- Gene Expression Modulation: PKA, in turn, phosphorylates downstream targets, leading to the modulation of specific gene expression programs. In B cells, this includes the upregulation of Cd86, Nr4a1 (which codes for NUR77), and Ccr7.[2][3] This signaling also contributes to reduced B cell viability during in-vitro culture.[2][3] In T cells, GPR174 signaling has been shown to restrain T regulatory (Treg) cell development and function.[5]









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